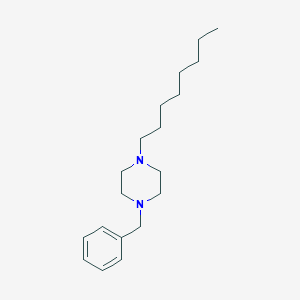

1-Benzyl-4-octylpiperazine

Descripción

1-Benzyl-4-octylpiperazine is a piperazine derivative characterized by a benzyl group at the 1-position and an octyl (C8H17) alkyl chain at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological and chemical properties, often modulated by substituents at these positions.

Propiedades

Fórmula molecular |

C19H32N2 |

|---|---|

Peso molecular |

288.5g/mol |

Nombre IUPAC |

1-benzyl-4-octylpiperazine |

InChI |

InChI=1S/C19H32N2/c1-2-3-4-5-6-10-13-20-14-16-21(17-15-20)18-19-11-8-7-9-12-19/h7-9,11-12H,2-6,10,13-18H2,1H3 |

Clave InChI |

MCFKPFAQHDAERA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN1CCN(CC1)CC2=CC=CC=C2 |

SMILES canónico |

CCCCCCCCN1CCN(CC1)CC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-Benzyl-4-octylpiperazine with key analogs based on substituents, molecular weight, and lipophilicity (logP):

| Compound Name | R1 (Position 1) | R4 (Position 4) | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|---|---|

| 1-Benzyl-4-octylpiperazine | Benzyl (C6H5CH2) | Octyl (C8H17) | ~332.5 | ~5.2 |

| 1-Benzylpiperazine (BZP) | Benzyl | H | 176.3 | 1.8 |

| 1-Benzyl-4-methylpiperazine (MBZP) | Benzyl | Methyl (CH3) | 190.3 | 2.1 |

| 1-Benzhydryl-4-methylpiperazine (Cyclizine) | Benzhydryl (C6H5)2CH | Methyl | 266.4 | 3.9 |

| 1-(3-Chlorophenyl)piperazine (3-CPP) | 3-Chlorophenyl | H | 196.7 | 2.6 |

| 1-(4-Methoxyphenyl)piperazine (4-MeOPP) | 4-Methoxyphenyl | H | 192.2 | 1.5 |

Key Observations :

- Steric Effects : The bulky octyl group may reduce binding affinity to receptors preferring smaller substituents (e.g., serotonin receptors targeted by 3-CPP) .

1-Benzylpiperazine (BZP) :

- Activity: Acts as a stimulant via dopamine/norepinephrine reuptake inhibition. Often abused as a "legal high" .

- Synthesis : Prepared via nucleophilic substitution between piperazine and benzyl chloride .

1-Benzyl-4-methylpiperazine (MBZP) :

- Activity : Less potent than BZP, with reduced stimulant effects. Used in forensic studies to differentiate homologs .

- Synthesis : Similar to BZP, using 1-methylpiperazine as a starting material .

1-Benzhydryl-4-methylpiperazine (Cyclizine) :

- Activity: Antihistamine and antiemetic, targeting H1 receptors. No stimulant properties .

- Synthesis : Requires prolonged reflux (280 hours) of benzhydryl chloride with 1-methylpiperazine .

1-(3-Chlorophenyl)piperazine (3-CPP) :

- Structural Insight : The electron-withdrawing chloro group enhances binding to serotonin receptors compared to benzyl analogs .

1-Benzyl-4-octylpiperazine :

- Hypothesized Activity: The octyl chain may shift activity toward lipid-mediated pathways (e.g., cannabinoid receptors) or reduce CNS penetration due to excessive bulk. No direct pharmacological data are available in the provided evidence.

- Synthetic Challenge : Introducing a long alkyl chain requires optimized conditions (e.g., phase-transfer catalysts or high-temperature reactions) to avoid side products.

Molecular Imprinting and Binding Studies

Evidence from molecular imprinting experiments highlights that substituent electronic and steric properties critically influence receptor binding:

- Benzylpiperazine Analogs : Bulkier groups (e.g., benzhydryl in Cyclizine) reduce binding flexibility, while electron-donating groups (e.g., methoxy in 4-MeOPP) enhance affinity for serotonin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.